molecular formula C17H27NO7 B5113624 2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)

2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)

Cat. No. B5113624
M. Wt: 357.4 g/mol
InChI Key: UQIHVAVPLPMLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) is a chemical compound that has gained significant attention in the field of scientific research. It is a salt form of 2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol, which is a selective β2-adrenergic receptor agonist. The compound has shown potential in various scientific applications, including drug development, biochemical research, and physiological studies.

Mechanism of Action

The mechanism of action of 2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) is related to its ability to selectively bind to β2-adrenergic receptors. These receptors are present in the smooth muscle cells of the bronchioles in the lungs. When the compound binds to these receptors, it activates them, leading to the relaxation of the smooth muscles and the widening of the airways. This results in increased airflow and improved breathing in individuals with respiratory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) are related to its selective binding to β2-adrenergic receptors. The compound has been shown to have bronchodilatory effects, which results in increased airflow and improved breathing in individuals with respiratory disorders. It has also been shown to have anti-inflammatory effects, which can help reduce the severity of respiratory symptoms.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) in lab experiments include its high selectivity for β2-adrenergic receptors, its ability to induce bronchodilation, and its anti-inflammatory effects. However, the compound has some limitations, including its potential toxicity, which can limit its use in certain experiments.

Future Directions

The future directions for 2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) include its continued use in drug development, particularly in the development of drugs for the treatment of respiratory disorders. The compound may also be used in future studies to investigate the structure and function of β2-adrenergic receptors and to identify new therapeutic targets for the treatment of respiratory disorders. Additionally, further research is needed to explore the potential toxicity of the compound and to identify ways to mitigate its potential adverse effects.
In conclusion, 2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) is a chemical compound that has shown potential in various scientific applications. Its selective binding to β2-adrenergic receptors has led to its use in drug development and biochemical research. The compound has bronchodilatory and anti-inflammatory effects, which can improve breathing in individuals with respiratory disorders. While the compound has some limitations, its potential for future research and therapeutic applications is promising.

Synthesis Methods

The synthesis of 2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) involves the reaction of 2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol with ethanedioic acid. The reaction takes place in the presence of a suitable catalyst and under controlled conditions. The product obtained is a white crystalline powder, which is soluble in water and ethanol.

Scientific Research Applications

2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)) has shown potential in various scientific applications. It is widely used in drug development, particularly in the development of drugs for the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). The compound has also been used in biochemical research to study the structure and function of β2-adrenergic receptors.

properties

IUPAC Name

oxalic acid;2-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.C2H2O4/c1-13(2)14-4-3-5-15(12-14)19-11-10-18-9-7-16-6-8-17;3-1(4)2(5)6/h3-5,12-13,16-17H,6-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIHVAVPLPMLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCOCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxalic acid;2-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethylamino]ethanol

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